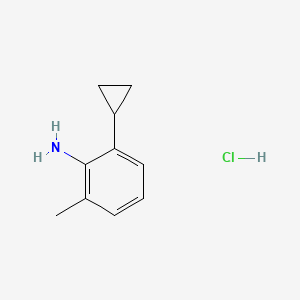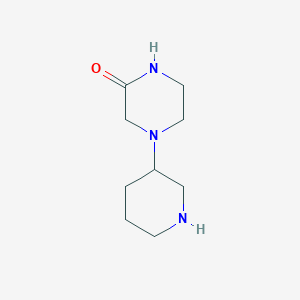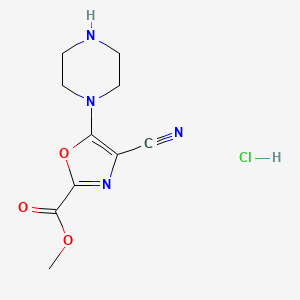![molecular formula C15H12F2O B13479963 1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)
1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one is an organic compound characterized by the presence of a biphenyl core substituted with fluorine atoms and a propanone group
Méthodes De Préparation
The synthesis of 1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one typically involves several steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran or toluene. The fluorine atoms are introduced through electrophilic fluorination reactions, using reagents like Selectfluor or N-fluorobenzenesulfonimide .
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.
Analyse Des Réactions Chimiques
1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions . The propanone group can also participate in nucleophilic addition reactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one can be compared with other fluorinated biphenyl compounds, such as:
4,4’-Difluorobiphenyl: Lacks the propanone group, resulting in different chemical reactivity and applications.
3,5-Difluoro-4’-propylbiphenyl: Contains a propyl group instead of a propanone group, leading to variations in its physical and chemical properties.
2’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Features a carboxylic acid group, which significantly alters its solubility and reactivity.
Propriétés
Formule moléculaire |
C15H12F2O |
|---|---|
Poids moléculaire |
246.25 g/mol |
Nom IUPAC |
1-[3-fluoro-5-(4-fluorophenyl)phenyl]propan-1-one |
InChI |
InChI=1S/C15H12F2O/c1-2-15(18)12-7-11(8-14(17)9-12)10-3-5-13(16)6-4-10/h3-9H,2H2,1H3 |
Clé InChI |
OUWKWTIIQRSXOP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole](/img/structure/B13479903.png)

![2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13479924.png)







![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)

